

Methyl 3-bromo-1H-pyrrole-2-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *methyl 3-bromo-1H-pyrrole-2-carboxylate*

Cat. No.: *B1419068*

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Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. **Methyl 3-bromo-1H-pyrrole-2-carboxylate** (CAS No: 941714-57-4) has emerged as a pivotal intermediate, valued for its inherent reactivity and strategically positioned functional groups.[1] This guide provides an in-depth examination of its core physical and chemical properties, safety considerations, and its application as a versatile precursor in the synthesis of advanced organic materials and biologically active compounds.[1] [2] The pyrrole scaffold itself is a fundamental unit in a vast number of pharmaceuticals and natural products, exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[3]

Core Molecular and Physical Properties

A foundational understanding of a compound's physical properties is critical for its appropriate handling, storage, and application in synthetic protocols.

Structural and Molecular Identifiers

- IUPAC Name: **methyl 3-bromo-1H-pyrrole-2-carboxylate**[4][5]
- Molecular Formula: $C_6H_6BrNO_2$ [4][5]

- Molecular Weight: 204.02 g/mol [4]
- CAS Number: 941714-57-4[5]
- Canonical SMILES: COC(=O)C1=C(C=CN1)Br[4][5]
- InChI Key: RWYUPXPKZMQREC-UHFFFAOYSA-N[4][5]

Physicochemical Data

The quantitative physical properties of **methyl 3-bromo-1H-pyrrole-2-carboxylate** are summarized in the table below. This data is essential for experimental design, particularly in determining appropriate solvent systems and reaction conditions.

Property	Value	Source
Appearance	Off-white solid	[2]
Molecular Weight	204.023 g/mol	[5]
Polar Surface Area	42.1 Å ²	[4]
Storage Temperature	2-8°C (Refrigerator)	[6][7]

Spectroscopic Characterization (Anticipated)

While specific spectra for this exact compound are not readily available in the public domain, we can predict the expected spectroscopic features based on its structure. These predictions are invaluable for researchers in confirming the identity and purity of the compound after synthesis or purchase.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H proton of the pyrrole ring, the two C-H protons on the pyrrole ring, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the bromine and carboxylate substituents.
- ¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester will appear significantly downfield.

- Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom (approximately equal intensities for M^+ and $M+2$).

Safety, Handling, and Storage

From a safety and handling perspective, **methyl 3-bromo-1H-pyrrole-2-carboxylate** is classified with specific hazards that necessitate careful laboratory practices.

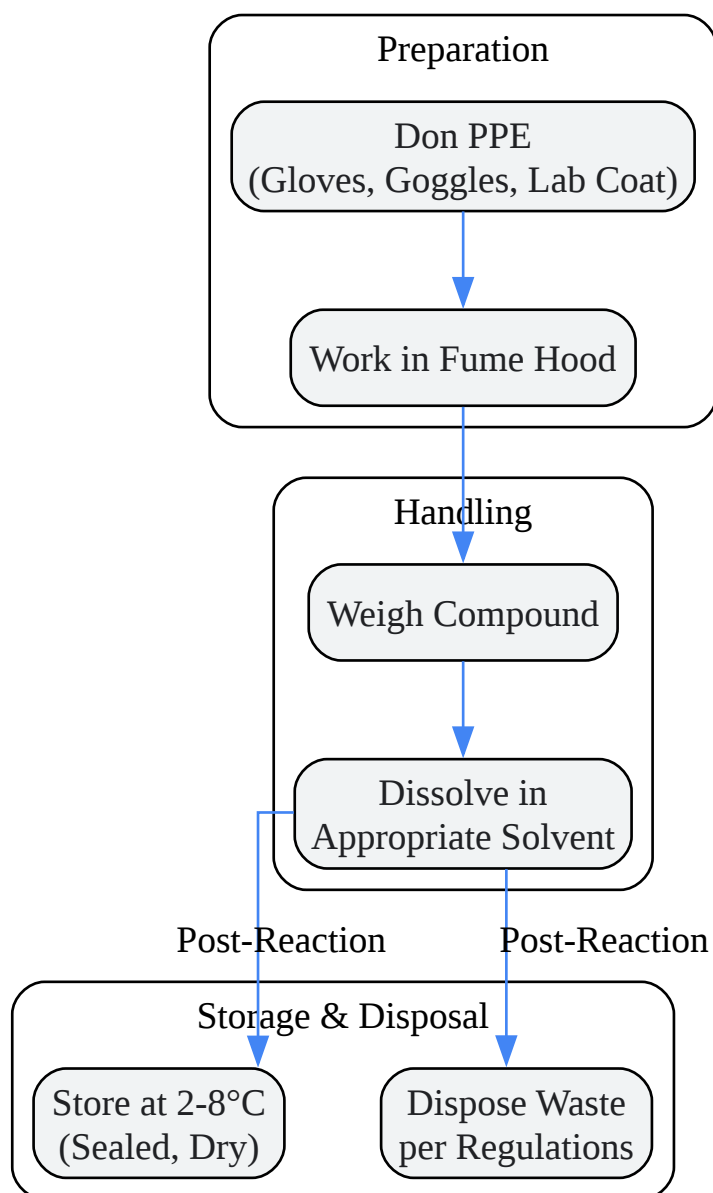
Hazard Identification

The compound is associated with the following GHS hazard statements:[4]

- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

Recommended Handling Protocol

The following workflow is recommended for handling this reagent to minimize exposure and ensure experimental integrity.



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Caption: Recommended workflow for handling **Methyl 3-bromo-1H-pyrrole-2-carboxylate**.

Storage and Stability

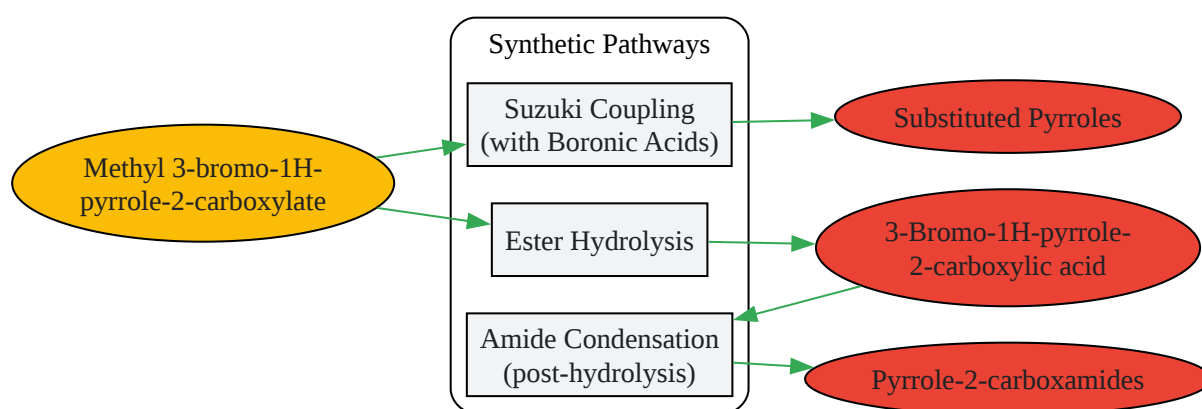
For long-term stability, the compound should be stored in a refrigerator at 2-8°C.^{[6][7]} It should be kept in a tightly sealed container under a dry, inert atmosphere to prevent degradation.

Role in Organic Synthesis

Methyl 3-bromo-1H-pyrrole-2-carboxylate is a versatile intermediate, primarily utilized for its potential in carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atom at the 3-position and the ester at the 2-position provide two distinct handles for chemical modification.

Key Synthetic Transformations

The reactivity of this compound is centered around the pyrrole ring system. The bromine atom is susceptible to substitution, making it an excellent substrate for cross-coupling reactions.



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Caption: Key synthetic transformations involving the title compound.

For instance, the bromine atom can be readily displaced in Suzuki coupling reactions to introduce aryl or heteroaryl moieties, a common strategy in the synthesis of MmpL3 inhibitors for treating drug-resistant tuberculosis.[8] Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse array of amides.[8] This dual functionality makes it a valuable building block for creating libraries of compounds for drug discovery and materials science applications.[1][9]

Conclusion

Methyl 3-bromo-1H-pyrrole-2-carboxylate is a chemical intermediate of significant utility, offering a reliable scaffold for the synthesis of more complex, functionalized pyrrole derivatives. Its well-defined physical properties and predictable reactivity, combined with clear safety protocols, enable its effective use in research and development. A thorough understanding of the data presented in this guide is the first step toward leveraging this molecule's full potential in pioneering new chemical entities.

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